Cas no 2034232-18-1 (3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)

3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea
- AKOS026698927
- 2034232-18-1
- 1-(2-methoxyethyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
- 3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea
- 1-(2-methoxyethyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- F6560-5589
-
- Inchi: 1S/C14H19N5O2/c1-19-10-13(9-18-19)12-5-11(6-15-8-12)7-17-14(20)16-3-4-21-2/h5-6,8-10H,3-4,7H2,1-2H3,(H2,16,17,20)
- InChI Key: MPRIVADTEBRBHC-UHFFFAOYSA-N
- SMILES: O(C)CCNC(NCC1C=NC=C(C=1)C1C=NN(C)C=1)=O
Computed Properties
- Exact Mass: 289.15387487g/mol
- Monoisotopic Mass: 289.15387487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.1Ų
- XLogP3: -0.4
3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-5589-2μmol |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6560-5589-5μmol |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6560-5589-4mg |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-5589-5mg |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6560-5589-20mg |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6560-5589-30mg |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6560-5589-40mg |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6560-5589-10μmol |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6560-5589-15mg |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6560-5589-3mg |
3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea |
2034232-18-1 | 3mg |
$94.5 | 2023-09-08 |
3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea Related Literature
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
4. Book reviews
Additional information on 3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea
Comprehensive Overview of 3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea (CAS No. 2034232-18-1)
The compound 3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea (CAS No. 2034232-18-1) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This urea derivative incorporates a pyridine core linked to a 1-methyl-1H-pyrazol-4-yl group, which is further functionalized with a methoxyethyl side chain. Such structural complexity makes it a promising candidate for drug discovery, particularly in targeting protein-protein interactions or enzyme modulation.
Recent studies highlight the growing interest in urea-based compounds as versatile scaffolds in medicinal chemistry. The presence of the pyridine and pyrazole moieties in this molecule suggests potential bioactivity, as these heterocycles are commonly found in FDA-approved drugs. Researchers are particularly intrigued by its potential role in modulating kinases or GPCRs, which are hot topics in oncology and neurology. The methoxyethyl group may enhance solubility and pharmacokinetic properties, addressing a common challenge in drug development.
From a synthetic chemistry perspective, the preparation of 3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions to assemble the pyridine-pyrazole framework. The urea linkage is typically formed via reaction of an isocyanate with an amine, a strategy widely employed in combinatorial chemistry. These synthetic routes align with current trends in green chemistry, as researchers seek to minimize hazardous byproducts.
The physicochemical properties of this compound are noteworthy. Preliminary data suggests moderate lipophilicity (predicted LogP ~2.5) due to the balance between the polar urea group and the aromatic systems. This property profile makes it suitable for oral bioavailability studies, a key consideration in modern drug design. Its molecular weight (~290 g/mol) falls within the desirable range for small-molecule therapeutics, according to Lipinski's rule of five.
In the context of current pharmaceutical trends, this compound's structural features resonate with several cutting-edge research areas. The incorporation of both pyridine and pyrazole rings makes it relevant to fragment-based drug discovery, while the methoxyethyl side chain could be explored for prodrug strategies. These aspects position it as a valuable building block in chemical biology and drug development pipelines.
Analytical characterization of 2034232-18-1 typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The quality control protocols for this compound emphasize purity assessment, particularly important for biological screening. Recent advancements in analytical technology have enabled more precise characterization of such complex molecules, supporting their development as research tools or potential therapeutics.
The safety profile of this compound remains under investigation, with preliminary studies indicating it requires standard laboratory handling procedures. As with many research chemicals, proper personal protective equipment and ventilation are recommended during manipulation. The compound's stability data suggests it should be stored under inert atmosphere at low temperatures to maintain integrity over extended periods.
Looking forward, 3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea represents an exciting opportunity for medicinal chemistry exploration. Its structural complexity offers multiple vectors for chemical modification, enabling structure-activity relationship studies. The scientific community anticipates further publications elucidating its biological activities and potential applications in addressing unmet medical needs.
2034232-18-1 (3-(2-methoxyethyl)-1-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea) Related Products
- 1261669-52-6(2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene)
- 878063-51-5(N-benzyl-N-ethyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide)
- 128142-12-1(3-(Methylsulfanyl)pyrazine-2-carbonitrile)
- 1060801-23-1(1-(6-Aminopyridin-2-YL)ethanone)
- 120465-14-7(2-(hydroxymethyl)-1H-indol-5-ol)
- 903346-03-2(2-amino-N-(4-fluorophenyl)-3-4-(propan-2-yl)benzoylindolizine-1-carboxamide)
- 1805384-11-5(2-Bromo-6-cyano-3-(difluoromethyl)-4-iodopyridine)
- 1903564-31-7(Ethyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate)
- 1221341-52-1(3-Cyclopentyl-N-methoxy-N-methylpropanamide)
- 1781470-79-8(2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine)




